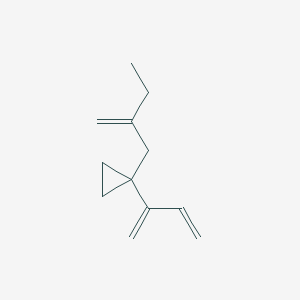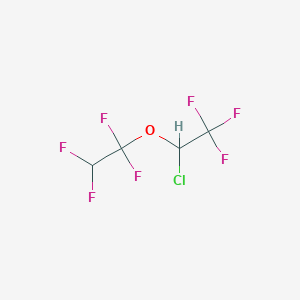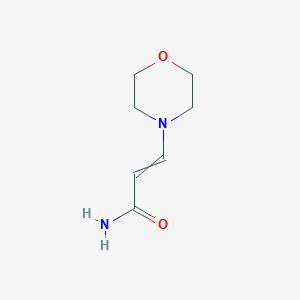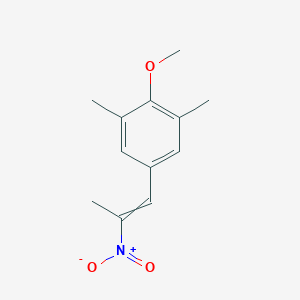
2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene is an aromatic compound with a benzene ring substituted with methoxy, dimethyl, and nitroprop-1-en-1-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1,3-dimethyl-2-methoxybenzene with nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, where the precursor and nitrating agents are fed into a reactor under controlled conditions. This method ensures consistent product quality and higher yields compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups may also influence the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- 1,3-Dimethoxy-5-propylbenzene
Uniqueness
2-Methoxy-1,3-dimethyl-5-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of the nitroprop-1-en-1-yl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
53205-16-6 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
2-methoxy-1,3-dimethyl-5-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C12H15NO3/c1-8-5-11(7-10(3)13(14)15)6-9(2)12(8)16-4/h5-7H,1-4H3 |
Clave InChI |
DTUJJDPOMQYULT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)C=C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


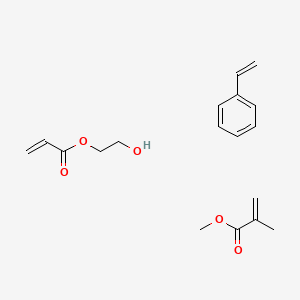

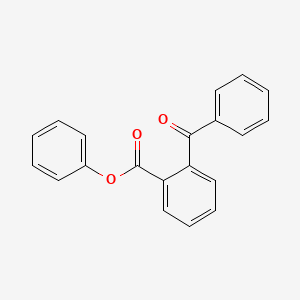


![4H,4'H-[2,2'-Bi-3,1-benzoxazine]-4,4'-dione](/img/structure/B14651631.png)


![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)

